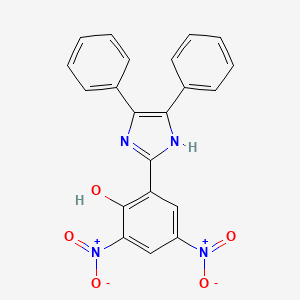![molecular formula C14H11BrClNO B15013252 4-bromo-2-chloro-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15013252.png)
4-bromo-2-chloro-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is an organic compound with the molecular formula C14H11BrClNO. It is a derivative of phenol and is characterized by the presence of bromine, chlorine, and a methylphenyl imino group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 4-bromo-2-chlorophenol and 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and imines.
Applications De Recherche Scientifique
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BROMO-2-CHLORO-6-[(E)-[(2-CHLORO-6-METHYLPHENYL)IMINO]METHYL]PHENOL
- 4-BROMO-2-CHLORO-6-[(E)-[(4-CHLORO-3-METHYLPHENYL)IMINO]METHYL]PHENOL
- 4-BROMO-2-CHLORO-6-[(E)-[(4-CHLORO-2-METHYLPHENYL)IMINO]METHYL]PHENOL
Uniqueness
4-BROMO-2-CHLORO-6-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H11BrClNO |
|---|---|
Poids moléculaire |
324.60 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-12(5-3-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3 |
Clé InChI |
FDTFHKCLUYOHHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15013170.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B15013176.png)
![N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15013178.png)
![2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013183.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013203.png)
![N-benzyl-6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013211.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15013221.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15013240.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide](/img/structure/B15013254.png)
![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15013270.png)
